molecular formula C10H6ClN5 B11877094 2-Chloro-6-(pyridin-3-yl)-7H-purine CAS No. 918537-08-3

2-Chloro-6-(pyridin-3-yl)-7H-purine

Cat. No.: B11877094
CAS No.: 918537-08-3
M. Wt: 231.64 g/mol
InChI Key: QIEAQPMKQSYGGD-UHFFFAOYSA-N
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Description

2-Chloro-6-(pyridin-3-yl)-9H-purine is a heterocyclic compound that features a purine ring substituted with a chlorine atom at the 2-position and a pyridin-3-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(pyridin-3-yl)-9H-purine typically involves the use of chlorinated purine derivatives and pyridine-based reagents. One common method involves the nucleophilic substitution reaction of 2,6-dichloropurine with pyridin-3-ylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of 2-Chloro-6-(pyridin-3-yl)-9H-purine may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and reagent concentration, can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(pyridin-3-yl)-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Chloro-6-(pyridin-3-yl)-9H-purine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and interfering with their normal function. The molecular targets and pathways involved can vary, but common targets include protein kinases and nucleic acid-binding proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(pyridin-3-yl)-9H-purine is unique due to its combination of a purine core with a pyridin-3-yl substituent, which imparts distinct electronic and steric properties. This structural uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities and material properties .

Properties

CAS No.

918537-08-3

Molecular Formula

C10H6ClN5

Molecular Weight

231.64 g/mol

IUPAC Name

2-chloro-6-pyridin-3-yl-7H-purine

InChI

InChI=1S/C10H6ClN5/c11-10-15-7(6-2-1-3-12-4-6)8-9(16-10)14-5-13-8/h1-5H,(H,13,14,15,16)

InChI Key

QIEAQPMKQSYGGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C3C(=NC(=N2)Cl)N=CN3

Origin of Product

United States

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